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molecular formula C8H11NO3S B8765502 4-hydroxymethyl-N-methyl-benzenesulfonamide CAS No. 660432-44-0

4-hydroxymethyl-N-methyl-benzenesulfonamide

Cat. No. B8765502
M. Wt: 201.25 g/mol
InChI Key: ABSCYNJDGDECPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07320995B2

Procedure details

Add methyl amine (4.5 mL, 2 M in dichloromethane) to a mixture of 4-chlorosulfonyl benzoic acid (0.5 g) and dichloromethane (20 mL). Stir at room temperature overnight. Quench by pouring the reaction mixture into a mixture of saturated aqueous ammonium chloride and ethyl acetate. Separate the layers, wash the organic phase with water, dry the remaining organic phase over sodium sulfate and then concentrate under reduced pressure to provide (0.40 g, 82%) of an oil. Add borane-tetrahydrofuran complex (7.44 mL, 1 M) to a mixture of 4-methylsulfamoyl-benzoic acid (0.4 g) and tetrahydrofuran (10 mL) at 0° C. Heat at 80° C. for 3 hours. Cool at room temperature and add 1 N aqueous hydrochloric acid (20 mL) and extract with ethyl acetate. Wash with saturated aqueous sodium bicarbonate and dry the remaining organic phase over sodium sulfate and concentrate under reduced pressure to provide (0.28 g, 75%) of an oil.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Yield
75%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][S:3]([C:6]1[CH:14]=[CH:13][C:9]([C:10](O)=[O:11])=[CH:8][CH:7]=1)(=[O:5])=[O:4].Cl>O1CCCC1>[OH:11][CH2:10][C:9]1[CH:8]=[CH:7][C:6]([S:3]([NH:2][CH3:1])(=[O:5])=[O:4])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
CNS(=O)(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool at room temperature
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate
WASH
Type
WASH
Details
Wash with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the remaining organic phase over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(C=C1)S(=O)(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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